DPI 201-106
Description
Propriétés
IUPAC Name |
4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYHCOEAFHGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913677 | |
| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97730-95-5 | |
| Record name | 4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97730-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPI 201-106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097730955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPI-201-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0EP1D878 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
La synthèse du DPI-201106 implique plusieurs étapes, en commençant par la préparation de la structure de base de l’indole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse de l’indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone.
Réactions de substitution : Le noyau indole subit diverses réactions de substitution pour introduire les groupes diphénylméthyle et pipérazinyle.
Hydroxylation : La dernière étape implique l’hydroxylation du noyau indole pour introduire le groupe hydroxypropoxy.
Analyse Des Réactions Chimiques
Le DPI-201106 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d’oxydation. Les réactifs courants pour l’oxydation comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le DPI-201106 peut être réduit à l’aide de réactifs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes pipérazinyle et diphénylméthyle. Les réactifs courants pour la substitution comprennent les halogénoalcanes et les chlorures d’acyle.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Le DPI-201106 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les effets de diverses réactions chimiques sur les dérivés de l’indole.
Biologie : Le DPI-201106 est utilisé pour étudier les effets des agents inotropes positifs sur les cellules cardiaques.
Médecine : Le composé est utilisé dans le traitement des maladies cardiovasculaires, en particulier l’insuffisance cardiaque et les arythmies.
Industrie : Le DPI-201106 est utilisé dans l’industrie pharmaceutique comme composé de tête pour le développement de nouveaux médicaments cardiovasculaires.
Applications De Recherche Scientifique
Clinical Trials and Findings
In a double-blind study involving patients with severe congestive heart failure, single doses of DPI 201-106 resulted in:
- Increased Cardiac Index : Up by 25% (p = 0.016)
- Enhanced Stroke Work Index : Increased by 24% (p = 0.018)
- Improved Stroke Volume Index : Rose by 32% (p = 0.005)
The peak plasma levels were reached approximately 1-2 hours post-administration, with effects lasting over eight hours .
Multidrug Resistance Reversal
This compound has been identified as a potential agent for reversing multidrug resistance (MDR) in cancer therapy. It selectively inhibits the drug efflux function of the ABCB1 protein, which is often overexpressed in resistant cancer cells. This inhibition allows for re-sensitization of these cells to conventional chemotherapy drugs, enhancing their efficacy .
Case Studies and Experimental Evidence
Recent studies have shown that this compound can significantly enhance the sensitivity of MDR cancer cells to various chemotherapeutic agents:
| Treatment | Concentration (nM) | Mean IC50 ± SD | Relative Resistance (RR) |
|---|---|---|---|
| Paclitaxel (KB-V-1 resistant) | 500 | 6.20 ± 0.55 | 3 |
| Doxorubicin (NCI-ADR-RES resistant) | - | - | Significant reduction observed |
These results indicate that this compound can restore drug sensitivity significantly, making it a valuable candidate for combination therapies targeting MDR .
Synergistic Effects with Other Agents
This compound has shown synergistic effects when combined with other drugs targeting DNA damage repair pathways. For instance, its combination with PARP inhibitors resulted in enhanced anti-tumor activity against high-grade glioma cell lines by promoting apoptosis and cell cycle arrest .
Summary and Future Directions
This compound exhibits promising applications in both heart failure management and cancer treatment through its unique mechanisms of action. The compound's ability to enhance cardiac performance while simultaneously addressing challenges like multidrug resistance in cancer therapy positions it as a multifaceted therapeutic agent.
Future research should focus on:
- Further clinical trials to validate its efficacy across diverse patient populations.
- Investigating the long-term safety profile of this compound in chronic use.
- Exploring additional combinations with other therapeutic agents to maximize its potential in oncology.
Mécanisme D'action
Le DPI-201106 exerce ses effets en modulant les canaux sodiques voltage-dépendants des cellules cardiaques. Il augmente la probabilité de l’état ouvert de ces canaux, ce qui entraîne une augmentation de l’afflux de sodium et une augmentation consécutive des niveaux intracellulaires de calcium. Cela se traduit par un effet inotrope positif, qui augmente la force des contractions du cœur . Le composé inhibe également la fonction d’efflux de médicaments de la protéine ABCB1, ce qui peut inverser la multirésistance aux médicaments dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Key Research Findings and Controversies
- Na+/K+-ATPase Inhibition: this compound inhibits the Na+ pump at high concentrations (>6 µM), contributing to inotropy via intracellular Na+ accumulation. However, this effect is secondary to Na+ channel modulation .
- Arrhythmogenic Potential: Despite its antiarrhythmic properties, this compound may exacerbate late Na+ current in pathological conditions, increasing QT interval variability .
- Species-Specific Responses: this compound’s inotropic effects are more pronounced in rat hearts than in guinea pig hearts, highlighting interspecies variability in Na+ channel sensitivity .
Activité Biologique
DPI-201-106 is a sodium channel modulator that has garnered attention for its potential applications in oncology, particularly in the treatment of multidrug-resistant (MDR) cancers. This article explores the biological activity of DPI-201-106, focusing on its mechanisms of action, effects on cancer cells, and implications for therapy.
DPI-201-106 functions primarily as a positive inotropic agent and a modulator of ion channels. Its ability to inhibit the drug efflux function of the ATP-binding cassette sub-family B member 1 (ABCB1) protein is particularly significant. ABCB1 overexpression is a common mechanism behind MDR in cancer cells, leading to treatment failure. DPI-201-106 has been shown to selectively inhibit this efflux function, thereby re-sensitizing MDR cancer cells to conventional anticancer drugs .
Key Findings:
- Inhibition of ABCB1 : DPI-201-106 inhibits ABCB1-mediated drug efflux, enhancing the efficacy of chemotherapeutic agents .
- Cell Cycle Arrest : The compound induces S-phase arrest in high-grade glioma (HGG) cells, mediated by activation of Chk1 kinase .
- Synergistic Effects : When combined with other inhibitors targeting DNA damage repair pathways, such as Prexasertib and PARP inhibitors, DPI-201-106 demonstrates enhanced anti-tumor activity .
Research Findings and Case Studies
Recent studies have highlighted the potential of DPI-201-106 in various cancer models:
Clinical Implications
The ability of DPI-201-106 to reverse MDR in cancer cells presents a promising avenue for improving chemotherapy outcomes. By enhancing the sensitivity of cancer cells to existing treatments, it could play a crucial role in the management of resistant tumors. Furthermore, its dual role as an ion channel modulator opens possibilities for combination therapies that target multiple pathways involved in tumor growth and survival.
Future Directions
Ongoing research aims to further elucidate the precise mechanisms by which DPI-201-106 exerts its effects and to explore its potential in clinical settings. The combination of DPI-201-106 with other therapeutic agents is being actively investigated to maximize its efficacy against various cancers.
Q & A
Q. What is the primary mechanism of action of DPI 201-106 in cardiac tissues?
this compound acts as a cardioselective modulator of voltage-gated sodium channels (VGSCs), slowing their inactivation to prolong action potential duration (APD) and enhance intracellular Na+ levels. This increases Na+/Ca²⁺ exchanger activity, elevating cytosolic Ca²⁺ and producing a positive inotropic effect . Additionally, it sensitizes cardiac myofilaments to Ca²⁺, with an EC50 of 0.2 nM in skinned porcine trabeculae .
Q. How should researchers design experiments to assess sodium channel modulation by this compound?
Key methodologies include:
- Isolated tissue preparations : Use papillary muscles or atrial strips to measure contractility and APD changes via microelectrode recordings. This compound increases contractile force (EC50 ~0.1–3 μM) and prolongs APD by up to 70% in guinea pig papillary muscles .
- Voltage-clamp techniques : Apply whole-cell patch clamping in ventricular myocytes to quantify Na+ current (INa) kinetics. This compound induces a slow-decaying inward current, suppressed by tetrodotoxin (TTX) .
- Radioligand binding : Use [³H]-batrachotoxinin A 20-α-benzoate to study competitive binding at Na+ channels, revealing dissociation constants (Kd) of ~100 nM for enantiomers .
Advanced Research Questions
Q. How do enantiomers of this compound differ in their pharmacological effects?
The S-enantiomer (S-DPI) is pharmacologically dominant:
- Stereoselectivity in Na+ channels : S-DPI increases peak INa and slows inactivation, while the R-enantiomer (R-DPI) reduces INa .
- Calcium sensitivity : S-DPI enhances myofilament Ca²⁺ sensitivity (EC50 = 0.2 nM), whereas R-DPI lacks this effect .
- In vivo relevance : Racemic mixtures (S+R-DPI) exhibit auto-inhibitory effects, limiting arrhythmogenicity despite prolonged APD .
Q. How can researchers resolve contradictions in this compound’s effects on Na+/K+-ATPase?
While this compound was initially thought to lack Na+/K+-ATPase inhibition, studies show partial pump suppression at high concentrations (>6 μM):
- Threshold inhibition : 6–8 μM this compound reduces Rb+ uptake in human erythrocytes and ATPase activity in ventricular membranes .
- Functional interplay : Na+ pump inhibition may amplify intracellular Na+ loading, indirectly enhancing Ca²⁺ via Na+/Ca²⁺ exchange. However, this mechanism contributes minimally to inotropy at therapeutic doses .
- Experimental validation : Compare enantiomers’ effects on ouabain-sensitive Na+/K+-ATPase activity to isolate stereospecific contributions .
Q. What experimental approaches best evaluate this compound’s interaction with calcium currents (ICa)?
this compound inhibits L-type Ca²⁺ currents (ICa) in a concentration-dependent manner (IC50 = 1.1 μM for racemic DPI) :
- Voltage-clamp protocols : Use step depolarizations (-40 mV to +10 mV) in isolated cardiomyocytes to measure ICa suppression. BDF 8784 (a structural analog) shows similar Ca²⁺ channel antagonism .
- Functional assays : Test negative chronotropic effects in right atria, where this compound reduces heart rate via ICa inhibition, unlike BDF9148 .
Q. How does this compound’s synergistic sarcolemmal/intracellular action impact experimental design?
The dual mechanism necessitates:
- Multi-target profiling : Combine Na+ current analysis with skinned fiber assays to dissect sarcolemmal (Na+ channel) vs. intracellular (Ca²⁺ sensitization) effects .
- Pharmacological blockers : Use TTX to isolate Na+-dependent effects or ryanodine receptor inhibitors (e.g., dantrolene) to assess Ca²⁺ release contributions .
Methodological Considerations for Contradictory Data
Q. Why do studies report conflicting results on this compound’s arrhythmogenic potential?
Discrepancies arise from:
- Concentration dependence : Low doses (0.1–1 μM) prolong APD without arrhythmias, while high doses (>3 μM) induce early afterdepolarizations .
- Tissue specificity : Atria show greater susceptibility to APD prolongation than ventricles due to differences in Na+ channel isoforms .
- Species variability : Guinea pig and rabbit models exhibit stronger inotropic responses than rats, complicating translational extrapolation .
Q. What strategies improve translational relevance of in vitro findings to in vivo models?
- Dose calibration : Match plasma concentrations from in vivo studies (e.g., 0.2 mg/kg IV in dogs increases LV dP/dtmax by ~50%) .
- Chronic vs. acute effects : Monitor time-dependent changes, as this compound’s half-life (~15 h in humans) may alter electrophysiological outcomes .
- Clinical correlations : Compare QT interval prolongation in healthy volunteers (22 ms at 60 mg) with antiarrhythmic class III activity observed in dogs .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
